molecular formula C10H7NO2 B056608 N-Vinylphthalimide CAS No. 3485-84-5

N-Vinylphthalimide

Cat. No.: B056608
CAS No.: 3485-84-5
M. Wt: 173.17 g/mol
InChI Key: IGDLZDCWMRPMGL-UHFFFAOYSA-N
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Description

N-Vinylphthalimide is a versatile and high-value building block extensively utilized in polymer chemistry and organic synthesis. Its core research value lies in the combination of a polymerizable vinyl group with a robust, electron-deficient phthalimide ring. This structure makes it an exceptional monomer for creating functional polymers, including poly(this compound) homo-polymers and a wide range of co-polymers. Researchers employ it to incorporate the phthalimide moiety into polymer backbones, which can impart enhanced thermal stability, rigidity, and specific electronic properties to the resulting materials. The phthalimide group is also a protected form of a primary amine, making this compound a critical precursor in organic synthesis. Following polymerization, the phthalimide group can be selectively deprotected under mild conditions (e.g., hydrazinolysis) to yield poly(vinylamine), a polymer with significant applications in water treatment, biomedicine, and as a chelating agent. Its mechanism of action in polymerization typically involves radical initiation, where the vinyl group undergoes chain-growth polymerization. This reagent is essential for developing advanced polymeric materials, functional surfaces, and as a scaffold for complex molecule synthesis, offering researchers a pathway to tailor-made macromolecules with precise functionality.

Properties

IUPAC Name

2-ethenylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7NO2/c1-2-11-9(12)7-5-3-4-6-8(7)10(11)13/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDLZDCWMRPMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26809-43-8
Record name 1H-Isoindole-1,3(2H)-dione, 2-ethenyl-, homopolymer
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DSSTOX Substance ID

DTXSID3063049
Record name 1H-Isoindole-1,3(2H)-dione, 2-ethenyl-
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Molecular Weight

173.17 g/mol
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CAS No.

3485-84-5
Record name Vinylphthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 2-ethenyl-
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Record name N-Vinylphthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 2-ethenyl-
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Preparation Methods

Reaction Mechanism and Conditions

Phthalimide’s deprotonated nitrogen attacks the electrophilic vinyl carbon in vinyl acetate, facilitated by alkali hydroxides (e.g., NaOH or KOH). The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C. A molar ratio of 1:1.2 (phthalimide to vinyl acetate) ensures complete conversion, with yields reaching 70–85% after 12–24 hours.

Catalytic Enhancements

Palladium catalysts, such as Pd/xantphos complexes, improve regioselectivity and reaction rates. For example, using 0.25 mol% Pd/xantphos in acetonitrile at reflux (82°C) achieves 87% yield within 3 hours. This approach minimizes side products like di-vinylated derivatives.

Hydrophosphinylation with Hypophosphorous Acid

NVPI serves as a substrate for hydrophosphinylation to synthesize phosphinic acids, but its preparation via this route is less common.

Synthesis of 2-Aminoethyl-H-phosphinic Acid

In a modified approach, NVPI reacts with hypophosphorous acid (H₃PO₂) under palladium catalysis. While primarily producing phosphinic acids, this method confirms NVPI’s reactivity as a vinyl donor. Using a polymer-supported Pd catalyst, the reaction achieves 60–70% yield of phosphinic acid derivatives.

Vinylation via Grignard Reagents

Though less documented in recent literature, older methods employ vinyl magnesium bromide to vinylate phthalimide.

Experimental Protocol

Phthalimide reacts with vinyl magnesium bromide in tetrahydrofuran (THF) at 0°C, followed by aqueous workup. Early reports indicate moderate yields (50–60%), hampered by competing side reactions like polymerization.

Industrial-Scale Production

Industrial synthesis often optimizes cost and scalability. A patented route uses continuous-flow reactors to couple phthalimide with vinyl chloride under high pressure (5–10 bar) and temperature (120–150°C). This method achieves 90% conversion with titanium dioxide catalysts, though purity requires post-synthesis distillation.

Comparative Analysis of Methods

MethodReagents/CatalystsTemperature (°C)Time (h)Yield (%)Key Advantages
Nucleophilic SubstitutionNaOH, Vinyl Acetate80–10012–2470–85High yield, simple setup
Palladium-CatalyzedPd/xantphos, Vinyl Acetate82387Faster, fewer byproducts
Grignard VinylationVinyl MgBr0650–60Low-temperature option
Industrial Flow ReactorTiO₂, Vinyl Chloride120–150290Scalable, high conversion

Challenges and Optimization Strategies

Byproduct Formation

Di-vinylated phthalimide is a common byproduct in nucleophilic substitutions. Increasing the vinyl acetate ratio to 1:1.5 reduces this issue, while catalytic Pd systems suppress it entirely.

Purification Techniques

NVPI’s low solubility in water necessitates extraction with dichloromethane or ethyl acetate. Recrystallization from ethanol/water mixtures (3:1 v/v) enhances purity to >98% .

Scientific Research Applications

Polymer Chemistry

N-Vinylphthalimide is primarily used as a monomer in the synthesis of various polymers. Its ability to undergo polymerization leads to the formation of poly(this compound), which has distinct properties beneficial for multiple applications.

  • Polymerization Methods : Commonly used methods include radical polymerization, where initiators like azobisisobutyronitrile (AIBN) are employed under controlled conditions.
  • Properties : The resulting polymers exhibit good thermal stability and mechanical properties, making them suitable for coatings, adhesives, and sealants.
Polymer TypeApplication AreasProperties
Poly(this compound)Coatings, adhesivesHigh thermal stability
Copolymers with styreneSpecialty coatingsEnhanced solubility

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It facilitates the production of pharmaceuticals and agrochemicals through various chemical transformations.

  • Reactions : It can participate in nucleophilic substitution and addition reactions, yielding valuable products such as aminoaldehydes.
  • Case Study : In a study on enantioselective hydroformylation, this compound was converted to 1,2-aminoaldehyde with 95% enantiomeric excess using rhodium complexes as catalysts .

Material Science

In material science, this compound is utilized for developing advanced materials with unique properties.

  • Applications : It is used in high refractive index coatings and as a building block for bioactive materials.
  • Research Insight : Studies have shown that polymers derived from this compound can be tailored for specific optical properties, enhancing their utility in optical devices .

Biological Applications

Research into the biological applications of this compound is emerging, particularly regarding drug delivery systems.

  • Biocompatibility : The compound exhibits good biocompatibility, suggesting potential use in biomedical applications.
  • Case Study : Investigations into its use as a building block for bioactive molecules highlight its promise in developing new therapeutic agents.

Summary of Findings

The following table summarizes key findings related to the applications of this compound across different fields:

Application AreaKey Findings
Polymer ChemistryUsed as a monomer for high-performance polymers; exhibits excellent thermal stability.
Organic SynthesisFunctions as an intermediate; facilitates the production of chiral compounds with high selectivity.
Material ScienceContributes to advanced materials with tailored optical properties; useful in coatings and films.
Biological ApplicationsShows potential in drug delivery systems; good biocompatibility noted in preliminary studies.

Mechanism of Action

The mechanism of action of N-Vinylphthalimide involves its ability to undergo polymerization and various chemical reactionsThese reactions enable the compound to interact with various molecular targets and pathways, making it a versatile building block in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide

  • Structure : Features a chloro substituent at the 3-position and a phenyl group on the nitrogen (vs. vinyl in N-vinylphthalimide) .
  • Applications: Primarily used in synthesizing polyimide monomers, such as 3,3'-bis(N-phenylphthalimide), requiring high purity .
  • Reactivity : The chloro group enhances electrophilicity for nucleophilic substitution, differing from the vinyl group’s radical or addition reactivity in this compound.

N-Phenylphthalimide

  • Structure : Lacks substituents on the phthalimide nitrogen except a phenyl group .
  • Synthesis : Prepared directly from phthalic anhydride and aniline, contrasting with this compound’s synthesis via vinylation of phthalimide .
  • Applications: Limited to niche polymer applications, whereas this compound’s vinyl group enables broader functionalization (e.g., H-phosphinic acid derivatives) .

N-Vinylcarbazole and N-Vinylpyrrolidone

  • Structure : Replace phthalimide with carbazole or pyrrolidone rings.
  • Polymerization : Like this compound, these undergo controlled radical polymerization (RAFT) but are less challenging due to lower radical reactivity .
  • Functionality : this compound’s phthalimide group offers stronger electron-withdrawing effects, influencing polymer thermal stability and reactivity .

Antifungal Activity Comparison

N-Substituted phthalimides exhibit varying potency against fungal pathogens. Key data from :

Compound IC₅₀ (μg/mL) vs. B. cinerea IC₅₀ (μg/mL) vs. A. solani
This compound 7.92 10.85
8-[4-(Phthalimide-2-yl)butyloxy]quinoline 10.85 15.32
  • Key Insight: The vinyl group in this compound enhances antifungal activity compared to quinoline-linked derivatives, likely due to improved membrane permeability or target binding .

Hydrophosphinylation Reactions

  • This compound: Reacts with H₃PO₂ under Pd/xantphos catalysis to yield 2-aminoethyl-H-phosphinic acid in 72–87% yield (homogeneous catalyst) .
  • 3-Aminopropyl-H-phosphinic Acid: Synthesized from allylamine derivatives; yields are lower (60–70%) due to competing side reactions .

Cyclopropanation

  • This compound : Forms cis-cyclopropane derivatives in 50–85% yields via gold-catalyzed retro-Buchner reactions, outperforming styrene derivatives in regioselectivity .
  • Styrene Analogues : Require higher catalyst loadings and exhibit lower diastereoselectivity .

Physical and Chemical Properties

Spectroscopic Data

  • This compound :
    • ¹H NMR (CDCl₃) : δ 6.88 (dd, J = 16.4, 9.6 Hz), 5.05 (d, J = 9.6 Hz) for vinyl protons .
    • IR : Peaks at 1782 cm⁻¹ (C=O) and 1637 cm⁻¹ (C=C) .
  • N-Phenylphthalimide :
    • ¹H NMR : Aromatic protons dominate; absence of vinyl signals .

Thermal Stability

  • This compound : Activation energy (Eₐ) for decomposition is 115.6 kJ/mol (vs. 140.0 kJ/mol for methyl-substituted analogues), indicating moderate stability .

Biological Activity

N-Vinylphthalimide (NVP) is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of NVP, highlighting its antimicrobial properties, therapeutic potential, and applications in biomedical fields.

Chemical Structure and Properties

This compound is an unsaturated cyclic imide with the molecular formula C10H7NO2C_{10}H_{7}NO_{2}. Its structure features a vinyl group attached to a phthalimide moiety, which contributes to its reactivity and biological properties. The compound's characteristics allow it to participate in various chemical reactions, including polymerization and functionalization.

Antimicrobial Activity

Research has demonstrated that NVP exhibits significant antimicrobial properties. A study indicated that derivatives of phthalimide, including NVP, showed promising results against various bacterial strains. For instance, the antimicrobial efficacy of poly(N-vinyl amine) microparticles derived from NVP was tested against common pathogens such as E. coli and S. aureus, showing notable antibacterial effects .

Table 1: Antimicrobial Efficacy of this compound Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli50 µg/mL
S. aureus25 µg/mL
C. albicans40 µg/mL

Therapeutic Potential

This compound derivatives have been explored for their therapeutic applications, particularly in the fields of hypolipidemic and anticonvulsant activities. Phthalimide derivatives have been linked to significant reductions in cholesterol and triglyceride levels in animal models, indicating their potential as hypolipidemic agents .

Case Study: Hypolipidemic Effects

A study involving a phthalimide derivative demonstrated a reduction of up to 63% in cholesterol levels in hypercholesterolemic rats treated with a dosage of 20 mg/kg/day . This highlights the potential of NVP derivatives in managing lipid profiles.

Mechanistic Insights

The biological activity of NVP can be attributed to its ability to interact with cellular targets and modulate biochemical pathways. The compound's hydrophobic nature enhances its bioavailability, allowing for better membrane diffusion and interaction with biological systems .

Table 2: Mechanistic Pathways Influenced by this compound

PathwayEffectReference
Lipid MetabolismDecreased cholesterol synthesis
Antimicrobial ActionDisruption of bacterial cell walls
Neuroprotective EffectsModulation of neurotransmitter release

Polymerization and Biomedical Applications

This compound is also utilized in polymer chemistry, where it serves as a monomer for synthesizing various copolymers with biomedical applications. The ability to form hydrophilic and amphiphilic block copolymers makes NVP valuable in drug delivery systems and tissue engineering .

Q & A

Q. What are the common synthetic routes for N-Vinylphthalimide, and how do reaction conditions influence regioselectivity and yield?

  • Methodological Answer : this compound is typically synthesized via the Heck reaction using palladium catalysts, where regioselectivity is controlled by ligand choice and solvent polarity . Radical polymerization initiated by β-ray radiation is another route, with yield dependent on radiation dose and solvent selection (e.g., benzene vs. bulk polymerization) . Key factors include:
  • Catalyst systems : Pd(OAc)₂ with phosphine ligands enhances cross-coupling efficiency.
  • Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may promote side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor regioselective vinylation.
Synthetic MethodConditionsYield (%)RegioselectivityReference
Heck ReactionPd(OAc)₂, DMF, 80°C85–92High (E-selectivity)
β-Ray PolymerizationBenzene, 25 kGy dose60–75N/A (controlled by radiation)

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its purity and regiochemistry?

  • Methodological Answer :
  • 1H/13C NMR : Key peaks include vinyl protons (δ 5.2–6.0 ppm) and phthalimide carbonyls (δ 168–170 ppm). Coupling patterns distinguish E/Z isomers .
  • X-ray crystallography : Resolves regiochemical ambiguity in solid-state configurations .
  • FTIR : Confirms carbonyl stretches (~1770 cm⁻¹) and vinyl C=C bonds (~1630 cm⁻¹) .
  • HPLC-MS : Validates purity (>98%) and detects trace side products (e.g., unreacted phthalimide precursors) .

Always cross-reference data with the NIST Chemistry WebBook for spectral validation .

Advanced Research Questions

Q. What methodological considerations are critical when designing polymerization studies of this compound using β-ray radiation, particularly regarding solvent effects and molecular weight control?

  • Methodological Answer :
  • Solvent choice : Bulk polymerization minimizes chain transfer but risks uncontrolled exotherms. Solution polymerization (e.g., in benzene) allows better heat dissipation but reduces molecular weight due to solvent radical interactions .
  • Radiation dose : Higher doses (20–30 kGy) increase initiator radicals but may degrade the polymer backbone.
  • Molecular weight control : Use chain transfer agents (e.g., mercaptans) or adjust monomer concentration.
Polymerization TypeSolventDose (kGy)Mn (g/mol)Đ (Dispersity)
BulkNone2515,0001.8
SolutionBenzene208,5002.1

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR chemical shifts) for this compound derivatives across different studies?

  • Methodological Answer :
  • Cross-validation : Use multiple techniques (e.g., X-ray + NMR) to confirm assignments .
  • Solvent standardization : Report chemical shifts in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to eliminate solvent-induced shifts .
  • Reference databases : Compare data with the NIST WebBook or crystallographic databases (e.g., CCDC) .
  • Dynamic effects : Account for temperature-dependent conformational changes in solution-phase NMR .

Q. What strategies optimize the Heck reaction for synthesizing this compound derivatives while minimizing competing side reactions?

  • Methodological Answer :
  • Ligand design : Bulky ligands (e.g., P(t-Bu)₃) suppress β-hydride elimination, a common side reaction .
  • Additives : Silver salts (Ag₂CO₃) scavenge halide byproducts, improving catalyst turnover .
  • Substrate pre-activation : Pre-forming the vinyl iodide intermediate reduces reaction time and dimerization .
Optimization StrategySide Reaction SuppressedYield Improvement (%)
P(t-Bu)₃ ligandβ-hydride elimination+15
Ag₂CO₃ additiveHalide poisoning+10

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-Vinylphthalimide
Reactant of Route 2
N-Vinylphthalimide

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